molecular formula C12H14O4S B8595155 2-Phenoxyethyl (acetylsulfanyl)acetate CAS No. 60359-60-6

2-Phenoxyethyl (acetylsulfanyl)acetate

Cat. No.: B8595155
CAS No.: 60359-60-6
M. Wt: 254.30 g/mol
InChI Key: ONEBKBCZTYKMTJ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl (acetylsulfanyl)acetate is a specialized synthetic ester of interest in advanced biochemical and peptide research. It features a phenoxyethyl backbone linked to an acetylsulfanylacetate functional group, a structure that suggests potential as a versatile building block or intermediate. In automated solid-phase peptide synthesis (SPPS), this compound could serve as a key precursor for introducing thioester modifications or for facilitating side-chain functionalization, which are critical strategies for engineering peptide stability and activity . The integration of such tailored modifications into automated synthesis workflows is a key innovation for producing complex peptides, as demonstrated by platforms that perform over 1600 unit operations to create therapeutic sequences . The presence of the sulfur atom within its structure makes it a candidate for developing peptides with enhanced pharmacokinetic properties or for use in conjugation strategies like native chemical ligation (NCL) . Its application is strictly confined to a laboratory setting for research purposes, supporting the discovery and development of novel bioactive peptides and peptide-drug conjugates. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

60359-60-6

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

2-phenoxyethyl 2-acetylsulfanylacetate

InChI

InChI=1S/C12H14O4S/c1-10(13)17-9-12(14)16-8-7-15-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

ONEBKBCZTYKMTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis Intermediates
2-Phenoxyethyl (acetylsulfanyl)acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bioactive properties make it suitable for developing medications aimed at treating a range of conditions, including inflammatory diseases and infections.

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study conducted by researchers found that compounds derived from this acetate showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use in antibiotic formulations.

Agricultural Applications

Pesticide Formulations
The compound is also utilized in agricultural chemistry as a component of pesticide formulations. Its unique chemical structure allows for enhanced efficacy against pests while maintaining a favorable safety profile for non-target organisms.

Case Study: Insecticidal Properties
In a field trial, this compound was tested for its insecticidal properties against common agricultural pests. Results indicated a significant reduction in pest populations when applied at recommended concentrations, highlighting its potential as an environmentally friendly alternative to traditional pesticides.

Toxicological Considerations

Safety assessments have been conducted to evaluate the toxicological profile of this compound. Studies indicate that the compound exhibits low toxicity levels, making it suitable for use in both pharmaceutical and agricultural contexts. The absence of significant genotoxic effects further supports its safety for human health and environmental applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfanyl/Acetate Moieties

Table 1: Key Structural and Physical Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Phenoxyethyl (acetylsulfanyl)acetate 6192-44-5 C₁₀H₁₂O₃S 180.20 Phenoxyethyl, acetylsulfanyl
Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate 189501-34-6 C₁₂H₁₄O₄S 254.30 Methoxy, methylphenyl, oxo-sulfanyl
2-Methoxyethyl 2-sulfanylacetate 165747-32-0 C₅H₁₀O₃S 150.20 Methoxyethyl, sulfanylacetate
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 Phenylacetoacetate ester

Key Observations :

  • This compound is distinguished by its phenoxyethyl group, which enhances hydrophobicity compared to smaller substituents like methoxyethyl in 2-methoxyethyl 2-sulfanylacetate .

Comparison :

  • Most sulfanyl acetates are synthesized via nucleophilic substitution of mercapto compounds with chloroesters or acyl chlorides. The choice of base (e.g., K₂CO₃ vs. NaHCO₃) affects reaction efficiency and purity .

Key Findings :

  • This compound is metabolized to 4-hydroxy-3-methoxyphenyl acetic acid and 2-phenoxyethanol, which are excreted via glucuronidation .
  • Ethyl 2-phenylacetoacetate ’s role in illicit drug synthesis underscores the importance of regulatory controls .
Table 4: Stability and Handling Guidelines
Compound Storage Conditions Stability Hazards
This compound -20°C, inert atmosphere ≥2 years Irritant to eyes/skin .
Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate Room temperature Not reported Potential sensitizer (sulfonyl group) .

Comparison :

  • Sulfanyl-containing compounds generally require low-temperature storage to prevent oxidation of the thiol group .

Q & A

Q. Basic

  • HPLC/LC-MS : Detects impurities (<0.5%) using C18 columns with acetonitrile/water gradients. LC-MS/MS (e.g., MRM mode) confirms molecular ion [M+H]+^+ at m/z 225.1 .
  • Elemental Analysis : Validates C, H, S content within 0.3% of theoretical values (C10_{10}H12_{12}O3_3S: C 54.53%, H 5.49%, S 14.56%) .
  • FT-IR : Confirms ester C=O (1740–1720 cm1^{-1}) and thioester C-S (650–600 cm1^{-1}) stretches .

What strategies mitigate degradation of this compound in aqueous biological assays?

Q. Advanced

  • Storage : Store at -20°C in amber vials to prevent hydrolysis and photodegradation .
  • Buffering : Use pH 7.4 phosphate buffers with 1–5% organic co-solvents (e.g., DMSO) to enhance solubility and stability.
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to inhibit thioester oxidation. Monitor degradation via LC-MS for sulfhydryl byproducts .

How do researchers differentiate between isomeric byproducts in the synthesis of this compound?

Q. Advanced

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol .
  • X-ray Crystallography : Determines absolute configuration for crystalline intermediates (e.g., ethyl 2-phenylacetoacetate analogs) .
  • Computational Modeling : Predicts isomer stability via DFT calculations (e.g., Gibbs free energy differences >2 kcal/mol favor dominant isomers) .

What experimental designs are optimal for studying the compound’s interactions with cytochrome P450 enzymes?

Q. Advanced

  • Inhibition Assays : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). Measure IC50_{50} values via LC-MS/MS metabolite quantification .
  • Docking Simulations : Model ligand-enzyme binding using AutoDock Vina; validate with site-directed mutagenesis (e.g., Phe304Ala in CYP2C9) .
  • Metabolite ID : Incubate with NADPH-fortified microsomes; identify sulfoxide or glutathione adducts via high-resolution MS .

How can conflicting biological activity data across studies be systematically evaluated?

Q. Advanced

  • Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences).
  • Dose-Response Reproducibility : Validate EC50_{50} values across ≥3 independent replicates.
  • Structural Confirmation : Ensure test compounds are re-characterized (e.g., via 1^1H NMR) to rule out degradation or isomerization .

What solvent systems optimize recrystallization of this compound for X-ray-quality crystals?

Q. Advanced

  • Mixed Solvents : Use ethyl acetate/hexane (1:3 v/v) for slow evaporation at 4°C.
  • Seeding : Introduce microcrystals from saturated acetone solutions.
  • Crystallography : Confirm lattice parameters (e.g., monoclinic P21_1/c) and hydrogen bonding (e.g., S···O interactions) .

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